5-(4-Methoxybenzamido) isoquinoline 5-(4-Methoxybenzamido) isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13864925
InChI: InChI=1S/C17H14N2O2/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16/h2-11H,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

5-(4-Methoxybenzamido) isoquinoline

CAS No.:

Cat. No.: VC13864925

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxybenzamido) isoquinoline -

Specification

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name N-isoquinolin-5-yl-4-methoxybenzamide
Standard InChI InChI=1S/C17H14N2O2/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16/h2-11H,1H3,(H,19,20)
Standard InChI Key KFHGBPIRWMBMBV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3

Introduction

Chemical Identity and Structural Features

5-(4-Methoxybenzamido) isoquinoline is an aromatic amide with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol. Its structure comprises two primary components:

  • Isoquinoline ring: A bicyclic heterocycle containing a nitrogen atom at position 2.

  • 4-Methoxybenzamide group: A benzamide derivative with a methoxy (-OCH₃) substituent at the para position of the phenyl ring.

The amide functional group (-C(=O)N-) bridges the isoquinoline and benzamide moieties, creating a planar conformation that facilitates interactions with protein binding pockets. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography confirm the spatial arrangement of the molecule, particularly the orientation of the methoxy group, which plays a critical role in modulating receptor affinity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₄N₂O₂
Molecular Weight278.30 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, methoxy O)
Rotatable Bonds3

Pharmacological Properties

Sigma Receptor Selectivity

5-(4-Methoxybenzamido) isoquinoline demonstrates high selectivity for σ2 over σ1 receptors, a property attributed to the electron-donating methoxy group at the benzamide’s para position. In competitive binding assays, the compound exhibits a 631-fold higher affinity for σ2 (Ki = 8.3 nM) compared to σ1 (Ki = 5.23 μM) . This selectivity surpasses that of analogs with electron-withdrawing groups (e.g., nitro substituents), which show reduced σ2 affinity .

Table 2: Substituent Effects on Sigma Receptor Affinity

CompoundSubstituent (Position)σ1 Ki (μM)σ2 Ki (nM)σ2/σ1 Selectivity
5eMethoxy (para)5.238.3631
5aNitro (ortho)1.982109.4
5dNitro (para)0.764501.7

Mechanism of Action

The compound’s planar structure allows it to occupy the hydrophobic binding pocket of σ2 receptors, which are overexpressed in proliferating cancer cells . Interaction with these receptors is hypothesized to disrupt calcium signaling and induce apoptosis, making it a candidate for anticancer therapies . Additionally, σ2 receptors modulate dopamine and glutamate neurotransmission, suggesting potential applications in neurological disorders such as schizophrenia and Alzheimer’s disease .

Future Research Directions

  • Structural Modifications: Introducing halogens or alkyl groups at the isoquinoline’s 6-position may enhance blood-brain barrier penetration or σ2 affinity .

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity assessments in animal models are essential for clinical translation .

  • Target Validation: Elucidating the σ2 receptor’s crystal structure could enable structure-activity relationship (SAR) studies to optimize ligand design .

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